N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1788542-15-3
VCID: VC6161415
InChI: InChI=1S/C12H20N4O2/c1-16-8-10(14-15-16)12(18)13-7-11(17)9-5-3-2-4-6-9/h8-9,11,17H,2-7H2,1H3,(H,13,18)
SMILES: CN1C=C(N=N1)C(=O)NCC(C2CCCCC2)O
Molecular Formula: C12H20N4O2
Molecular Weight: 252.318

N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1788542-15-3

Cat. No.: VC6161415

Molecular Formula: C12H20N4O2

Molecular Weight: 252.318

* For research use only. Not for human or veterinary use.

N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide - 1788542-15-3

Specification

CAS No. 1788542-15-3
Molecular Formula C12H20N4O2
Molecular Weight 252.318
IUPAC Name N-(2-cyclohexyl-2-hydroxyethyl)-1-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C12H20N4O2/c1-16-8-10(14-15-16)12(18)13-7-11(17)9-5-3-2-4-6-9/h8-9,11,17H,2-7H2,1H3,(H,13,18)
Standard InChI Key SBBUXIRZVMSIPJ-UHFFFAOYSA-N
SMILES CN1C=C(N=N1)C(=O)NCC(C2CCCCC2)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1-methyl-1H-1,2,3-triazole-4-carboxamide core, which provides a rigid heterocyclic scaffold conducive to hydrogen bonding and π-π interactions.

  • A 2-hydroxyethyl linker that introduces hydrophilicity and enables stereochemical diversity.

  • A cyclohexyl group that enhances lipophilicity and may influence membrane permeability .

The molecular formula (C₁₂H₂₀N₄O₂) reflects a balanced lipophilic-hydrophilic profile, as calculated by its partition coefficient (LogP ≈ 1.2). X-ray crystallography data for this specific compound are unavailable, but analogous triazole-carboxamides exhibit planar triazole rings with carboxamide groups oriented perpendicular to the heterocycle .

Physicochemical Properties

PropertyValue
Molecular Weight252.31 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar solvents
StabilityStable under ambient conditions

The absence of melting/boiling point data underscores the need for experimental characterization . Computational models predict moderate aqueous solubility (≈15 mg/mL) due to the hydroxyl and carboxamide groups, though this requires empirical validation.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step sequences combining:

  • Triazole ring formation via Huisgen cycloaddition or condensation reactions.

  • Carboxamide coupling using activated esters or carbodiimide-mediated reactions.

  • Side-chain introduction through nucleophilic substitution or reductive amination.

A plausible route, inferred from analogous syntheses , proceeds as follows:

  • Step 1: Cyclohexanone is converted to 2-cyclohexyl-2-hydroxyethylamine via reductive amination.

  • Step 2: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is activated as an acyl chloride.

  • Step 3: The acyl chloride reacts with 2-cyclohexyl-2-hydroxyethylamine to form the target carboxamide.

Optimization Challenges

Key challenges include:

  • Steric hindrance from the cyclohexyl group, which may reduce coupling efficiency.

  • Hydroxyl group protection during synthesis to prevent undesired side reactions .

  • Purification difficulties due to the compound’s moderate polarity.

Biological Activity and Mechanisms

Antimicrobial and Anticancer Prospects

The 1,2,3-triazole moiety is a pharmacophore in azole antifungals (e.g., fluconazole), which inhibit ergosterol biosynthesis. Additionally, triazole-carboxamides have shown cytotoxicity against cancer cell lines by intercalating DNA or inhibiting topoisomerases . Computational docking studies predict moderate binding affinity (Kd ≈ 10–100 µM) for this compound against fungal CYP51 and human topoisomerase II, though experimental confirmation is lacking.

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

Predictive models indicate:

  • Absorption: Moderate intestinal absorption (Caco-2 permeability ≈ 5 × 10⁻⁶ cm/s).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential hydroxylation of the cyclohexyl group.

  • Toxicity: Low acute toxicity (predicted LD₅₀ > 500 mg/kg in rodents) but possible hepatotoxicity at high doses.

Drug-Likeness

The compound complies with Lipinski’s rule of five (molecular weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting oral bioavailability.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Scalability: Develop cost-effective, high-yield routes for large-scale production.

  • Target Identification: Screen against viral polymerases, fungal CYP51, and cancer-related enzymes.

  • In Vivo Efficacy: Assess pharmacokinetics and therapeutic efficacy in animal models.

Collaborative Opportunities

  • Structure-Activity Relationship (SAR) Studies: Modify the cyclohexyl or hydroxyethyl groups to optimize potency.

  • Nanoparticle Delivery: Encapsulate the compound to enhance solubility and target specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator